4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline chemical structure
4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline chemical structure
An In-Depth Technical Guide to 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic and structural properties have rendered it a versatile template for designing molecules with a wide spectrum of biological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive technical overview of a specific derivative, 4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline. By hydrogenating the pyridine ring, the scaffold's planarity is disrupted, introducing a three-dimensional character that can be pivotal for enhancing binding affinity and optimizing pharmacokinetic profiles. This document, intended for researchers and drug development professionals, will detail the compound's structure, a robust synthetic pathway with mechanistic rationale, comprehensive characterization data, and explore its potential in therapeutic applications.
Chemical Structure and Physicochemical Properties
The molecule consists of a fused bicyclic 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine system, which combines a five-membered imidazole ring with a saturated six-membered piperidine ring. A 4-aminophenyl (aniline) group is attached at the C2 position of the imidazole ring. This aniline moiety provides a critical handle for further functionalization or can act as a key pharmacophoric element for target engagement.
2D Chemical Structure:
(A simplified representation of the core structure)
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline | IUPAC Nomenclature |
| Molecular Formula | C₁₃H₁₅N₃ | Calculated |
| Molecular Weight | 213.28 g/mol | Calculated |
| SMILES | Nc1ccc(cc1)c2cn3CCCCn23 | Crysdot (modified) |
| Appearance | Expected to be a solid at room temperature | General observation |
Synthesis and Mechanistic Rationale
The synthesis of 2-arylimidazo[1,2-a]pyridines is well-established, most commonly via the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone.[6][7] For the target compound, a two-step sequence is proposed: first, the synthesis of the aromatic precursor, 4-(imidazo[1,2-a]pyridin-2-yl)aniline, followed by catalytic hydrogenation of the pyridine ring.
Step 1: Synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline
This reaction involves the condensation of 2-aminopyridine with 2-bromo-1-(4-aminophenyl)ethan-1-one. The α-haloketone can be synthesized from 4-aminoacetophenone.
Causality and Experimental Choices:
-
Reactants: 2-aminopyridine provides the pyridine nitrogen and the exocyclic amine for the initial nucleophilic attack and subsequent cyclization. 2-bromo-1-(4-aminophenyl)ethan-1-one is the electrophilic partner that builds the imidazole ring and attaches the aniline moiety.
-
Base: A mild base such as sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is crucial.[6] It facilitates the reaction by neutralizing the HBr formed during the cyclization, driving the equilibrium towards the product.
-
Solvent: An alcohol like ethanol is often used as it effectively dissolves the reactants and is relatively green. Aqueous ethanol can also be employed.[6]
Experimental Protocol (Step 1)
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol (10 mL/mmol), add 2-bromo-1-(4-aminophenyl)ethan-1-one (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Stir the reaction mixture at reflux (approx. 78 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., hexane:ethyl acetate, 1:1 v/v).[6]
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(imidazo[1,2-a]pyridin-2-yl)aniline.[8]
Step 2: Catalytic Hydrogenation to 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline
The selective reduction of the pyridine ring is achieved through catalytic hydrogenation, a standard and effective method for saturating aromatic heterocycles.[9][10]
Causality and Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C, typically 10%) is the catalyst of choice. It provides a surface for the adsorption of both hydrogen gas and the substrate, facilitating the efficient transfer of hydrogen atoms to the pyridine ring.
-
Hydrogen Source: A pressurized atmosphere of hydrogen gas (H₂) is used. The pressure can be varied to control the reaction rate.
-
Solvent: Methanol is an excellent solvent for this reaction as it dissolves the substrate and does not interfere with the catalysis.[9]
Experimental Protocol (Step 2)
-
Dissolve 4-(imidazo[1,2-a]pyridin-2-yl)aniline (1.0 eq) in absolute methanol in a high-pressure reaction vessel.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (e.g., 1-5 atm) and stir the mixture vigorously at room temperature for 12-24 hours.[9]
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Synthetic Workflow Diagram
Caption: Synthetic route to the target compound.
Structural Elucidation and Characterization
Accurate structural confirmation is paramount. The following tables summarize the expected spectroscopic data based on analysis of the constituent moieties and published data for analogous structures.[11][12][13][14]
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aniline -NH₂ | ~5.1 | broad singlet | Signal is exchangeable with D₂O. |
| Aniline H-2, H-6 | ~7.3 - 7.5 | doublet | Protons ortho to the imidazole substituent. |
| Aniline H-3, H-5 | ~6.6 - 6.8 | doublet | Protons ortho to the amino group. |
| Imidazole H-3 | ~7.8 | singlet | Characteristic singlet for the C3-H of the imidazole ring. |
| Tetrahydro H-5 | ~3.9 - 4.1 | triplet | Methylene protons adjacent to the bridgehead nitrogen. |
| Tetrahydro H-8 | ~2.9 - 3.1 | triplet | Methylene protons adjacent to the imidazole nitrogen. |
| Tetrahydro H-6, H-7 | ~1.8 - 2.1 | multiplet | Overlapping signals from the two central methylene groups. |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Imidazole C2 | ~145-148 |
| Imidazole C3 | ~108-112 |
| Imidazole C8a | ~140-143 |
| Aniline C1' | ~122-125 |
| Aniline C2', C6' | ~127-129 |
| Aniline C3', C5' | ~113-115 |
| Aniline C4' | ~148-150 |
| Tetrahydro C5 | ~45-48 |
| Tetrahydro C6 | ~22-24 |
| Tetrahydro C7 | ~20-22 |
| Tetrahydro C8 | ~49-52 |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Feature | Expected Value |
| IR Spectroscopy | N-H stretch (aniline) | 3300-3500 cm⁻¹ (two bands) |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |
| C=N / C=C stretch | 1500-1650 cm⁻¹ | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 214.13 |
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone of many therapeutic programs. The introduction of a saturated ring and an aniline substituent in the target compound suggests several promising avenues for drug discovery.
-
Anticancer Agents: Many kinase inhibitors feature a hinge-binding motif, often involving a substituted aniline. The target compound could be explored as a scaffold for inhibitors of kinases implicated in cancer. Furthermore, some imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors for challenging targets like KRAS G12C.[15]
-
Antituberculosis Agents: The imidazo[1,2-a]pyridine-3-carboxamide class has produced clinical candidates against multidrug-resistant tuberculosis (MDR-TB), with some compounds targeting QcrB.[4] The core scaffold of our target compound is highly relevant to this field.
-
Reversal of Multidrug Resistance (MDR): The ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, are major causes of MDR in cancer therapy. Recently, imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of these transporters, resensitizing cancer cells to chemotherapy.[16]
Hypothetical Mechanism of Action: Kinase Inhibition
The diagram below illustrates a conceptual model of how the target compound might function as an ATP-competitive kinase inhibitor. The aniline nitrogen could act as a hydrogen bond donor, a common interaction motif for binding to the "hinge" region of a kinase active site.
Caption: Conceptual binding model in a kinase active site.
Conclusion
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline is a compound of significant interest, merging the medicinally validated imidazo[1,2-a]pyridine core with structural features—a saturated ring and an aniline substituent—that are highly desirable in modern drug design. The synthetic route presented is robust and based on well-established chemical principles. The detailed characterization data provides a benchmark for researchers aiming to synthesize and utilize this molecule. Its potential applications as an anticancer agent, an anti-infective, or an MDR reversal agent make it a valuable scaffold for further exploration and development in pharmaceutical research.
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